Vernolide Exhibits 3.3-Fold Higher Cytotoxicity than Vernodalol in HCT116 Colon Carcinoma Cells
Vernolide demonstrates significantly enhanced cytotoxic potency relative to its structural analog vernodalol, a co-occurring sesquiterpene lactone from Vernonia amygdalina. In direct side-by-side testing against the HCT116 human colon carcinoma cell line, vernolide achieved an IC50 of 1.49 μM (95% CI: 1.38–1.61 μM), while vernodalol required a 3.3-fold higher concentration to achieve equivalent growth inhibition (IC50 = 4.97 μM, 95% CI: 4.78–5.17 μM) [1]. This potency advantage was also evident in the non-tumorigenic EA.hy926 endothelial cell line, where vernolide (IC50 = 3.18 μM) outperformed vernodalol (IC50 = 7.10 μM) by 2.2-fold [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.49 μM (HCT116); 3.18 μM (EA.hy926) |
| Comparator Or Baseline | Vernodalol: 4.97 μM (HCT116); 7.10 μM (EA.hy926) |
| Quantified Difference | 3.3-fold more potent (HCT116); 2.2-fold more potent (EA.hy926) |
| Conditions | MTT assay; HCT116 human colon carcinoma cell line; EA.hy926 human endothelial cell line; 48-hour exposure; two independent experiments in quadruplicate wells |
Why This Matters
The 3.3-fold potency differential against colon carcinoma cells directly informs compound selection for oncology-focused SAR studies and validates vernolide as the higher-activity reference standard.
- [1] PMC. (2015). Table 8: Cytotoxic effects of Vernonia amygdalina extracts and isolated compounds. In: Plasmodium transmission blocking activities of Vernonia amygdalina extracts and isolated compounds. Malaria Journal, 14, 288. View Source
